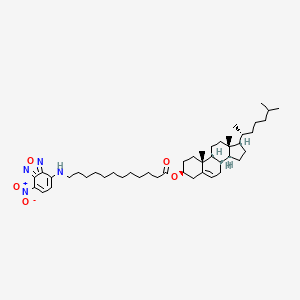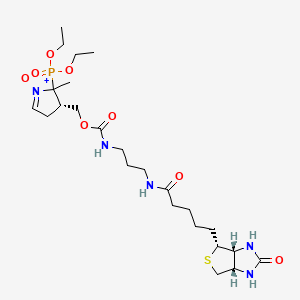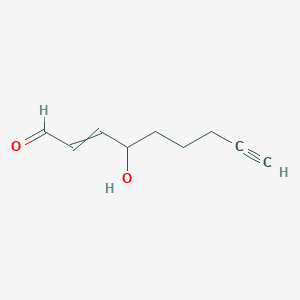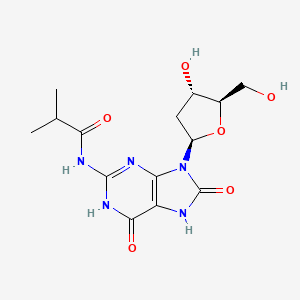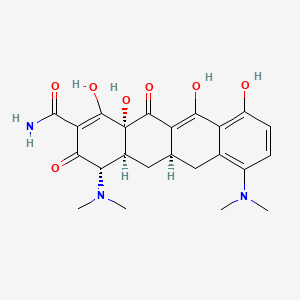
ミノサイクリン
概要
説明
Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 . Minocycline is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It is commonly used to treat conditions such as acne, pneumonia, and certain types of arthritis .
科学的研究の応用
Minocycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.
Biology: Minocycline is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, acne, and rheumatoid arthritis. .
作用機序
ミノサイクリンは、細菌の増殖と複製を阻害することで作用します。 ミノサイクリンは、30Sリボソームサブユニットに結合し、アミノアシルtRNAの連結を阻害することによって、細菌細胞内のタンパク質合成過程を妨害します 。 これにより、細菌の増殖が阻止され、感染が予防されます .
6. 類似の化合物との比較
ミノサイクリンは、ドキシサイクリンなどの他のテトラサイクリン系抗生物質と比較されることがよくあります。 ミノサイクリンとドキシサイクリンはどちらも、類似の化学構造と比較可能な抗菌スペクトルを持つ第二世代テトラサイクリン系抗生物質です 。 ミノサイクリンは、より高い親油性を持ち、血脳関門をより効果的に通過することができます 。 これは、ミノサイクリンが特に中枢神経系の感染症や実験的神経学の治療に役立つことを意味します .
類似の化合物:
ドキシサイクリン: 同様の抗菌特性を持つ別の第二世代テトラサイクリン系抗生物質です。
テトラサイクリン: 第一世代テトラサイクリン系抗生物質であり、より広い活性スペクトルを有しますが、ミノサイクリンやドキシサイクリンと比較して有効性が低い.
ミノサイクリンの独自の特性(高い親油性や血脳関門を透過する能力など)により、ミノサイクリンは医学や研究において多様な用途を持つ貴重な抗生物質となっています。
Safety and Hazards
将来の方向性
Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has recently been found to have multiple non-antibiotic biological effects that are beneficial in experimental models of various diseases with an inflammatory basis, including dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease . Further high-quality studies need to be conducted to validate this potential .
生化学分析
Biochemical Properties
Minocycline exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosome (30S) and inhibiting the translation process . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions, particularly calcium and magnesium . This chelation disrupts the function of these biomolecules, leading to the inhibition of bacterial growth .
Cellular Effects
Minocycline has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce microglial activation, monocyte infiltration, and hippocampal neuronal loss . It also influences cell function by modulating cytokine gene expression . Furthermore, minocycline has been shown to reduce fear misclassification and increase contextual learning, suggesting potential antidepressant actions .
Molecular Mechanism
Minocycline exerts its effects at the molecular level primarily through its ability to inhibit protein synthesis in bacteria. It prevents aminoacyl-tRNA from binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the translation process . Additionally, minocycline has anti-apoptotic, anti-inflammatory, and anti-aggregatory effects, which are thought to contribute to its potential therapeutic effects in neurodegenerative disorders .
Temporal Effects in Laboratory Settings
The effects of minocycline change over time in laboratory settings. For instance, minocycline has been shown to have a profound acute effect on the microbiota diversity and composition, which is paralleled by the subsequent normalization of spinal cord injury-induced suppression of cytokines/chemokines . Furthermore, minocycline has been shown to reduce tissue damage and improve functional recovery following central nervous system injuries .
Dosage Effects in Animal Models
The effects of minocycline vary with different dosages in animal models. For instance, in the pilocarpine-induced status epilepticus rat model, reduced microglial activation, reduced production of IL-1ß and TNFα, and prevention of neuronal cell loss were observed after treatment with 45 mg/kg minocycline once daily for 14 days .
Metabolic Pathways
Minocycline is primarily metabolized to 9-hydroxyminocycline . It is also metabolized to two different N-demethylated metabolites . These metabolic pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . It shows excellent distribution due to its small size and high lipophilicity, allowing it to permeate across the blood-brain barrier and enter the CNS .
Subcellular Localization
The subcellular localization of minocycline is primarily within the cytoplasm of cells, given its mechanism of action involves binding to the 30S subunit of the bacterial ribosome located in the cytoplasm . Due to its lipophilic nature, it can also diffuse across cell membranes and localize in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Minocycline is synthesized from demethylated aureomycin and dimethylamine. The reaction occurs in an amine solvent or amide solvent under the catalysis of a palladium complex . The process involves hydrogenation and dehydroxylation in an alcohol solvent, including an acid under the catalysis of a catalyst .
Industrial Production Methods: The industrial production of minocycline hydrochloride involves several steps:
- Preparation of Sancycline from Demeclocydine Hydrochloride.
- Reaction of Sancycline with N,N-iodosuccinimides under strongly acidic conditions to produce 7-iodo Sancyclines.
- Reaction of 7-iodo Sancyclines with dimethylamino tin trimethyl in the presence of a palladium complex catalyst to produce minocycline hydrochloride .
化学反応の分析
反応の種類: ミノサイクリンは、以下を含むさまざまな化学反応を起こします。
酸化: ミノサイクリンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、ミノサイクリン分子の官能基を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、抗菌特性が改変されたさまざまなミノサイクリン誘導体が含まれます .
4. 科学研究への応用
ミノサイクリンは、幅広い科学研究への応用があります。
類似化合物との比較
Doxycycline: Another second-generation tetracycline antibiotic with similar antibacterial properties.
Minocycline’s unique properties, such as its high lipophilicity and ability to penetrate the blood-brain barrier, make it a valuable antibiotic with diverse applications in medicine and research.
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13614-98-7 (mono-hydrochloride) | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045033 | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/ | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |
CAS No. |
10118-90-8 | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10118-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
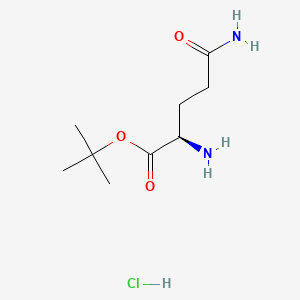
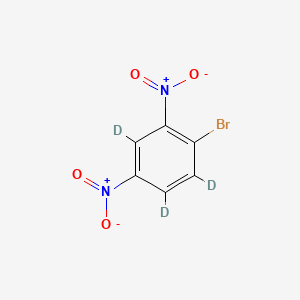


![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

